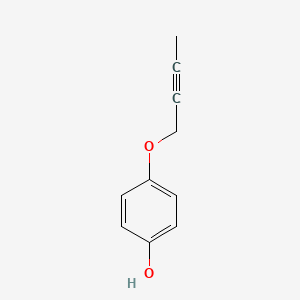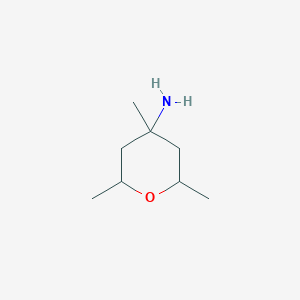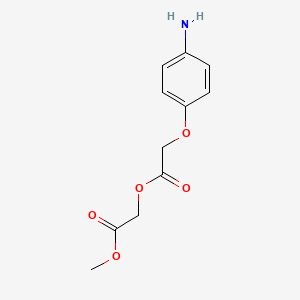![molecular formula C14H22N2 B8667499 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline](/img/structure/B8667499.png)
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline
概要
説明
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline: is an organic compound that belongs to the class of aralkylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a methylamine group, with a dimethylaminophenyl substituent on the cyclopentyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline typically involves the reaction of cyclopentylmethylamine with 4-dimethylaminobenzaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Varied products depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on various biological systems. It can act as a ligand for certain receptors or enzymes, helping to elucidate their functions.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s stability and specificity.
類似化合物との比較
[1-(3,4-Dimethoxyphenyl)cyclopentyl]methylamine: This compound has similar structural features but with methoxy groups instead of dimethylamino groups.
[1-(4-Methoxyphenyl)cyclopentyl]methylamine: Similar structure with a methoxy group instead of a dimethylamino group.
Uniqueness: 4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various research applications, offering different reactivity and interaction profiles compared to its analogs.
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
4-[1-(aminomethyl)cyclopentyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H22N2/c1-16(2)13-7-5-12(6-8-13)14(11-15)9-3-4-10-14/h5-8H,3-4,9-11,15H2,1-2H3 |
InChIキー |
JDSPDOKKQNTPGK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C2(CCCC2)CN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1H-Indole-3-carboxylic acid, 1-[1-[1-[(1,1-dimethylethoxy)carbonyl]-4-piperidinyl]ethyl]-2-methyl-, methyl ester](/img/structure/B8667492.png)
